molecular formula C27H26FNO5 B11617703 Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B11617703
M. Wt: 463.5 g/mol
InChI Key: JSMIYSANCKIMND-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a morpholine ring, and a naphthofuran core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Ethyl 4-[(4-fluorophenyl)(morpholin-4-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C27H26FNO5

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4-[(4-fluorophenyl)-morpholin-4-ylmethyl]-5-hydroxy-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C27H26FNO5/c1-3-33-27(31)21-16(2)34-26-20-7-5-4-6-19(20)25(30)23(22(21)26)24(29-12-14-32-15-13-29)17-8-10-18(28)11-9-17/h4-11,24,30H,3,12-15H2,1-2H3

InChI Key

JSMIYSANCKIMND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C(C4=CC=C(C=C4)F)N5CCOCC5)C

Origin of Product

United States

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